molecular formula C10H17N3O4S B13463573 tert-butyl N-(5-methanesulfonyl-1-methyl-1H-pyrazol-3-yl)carbamate

tert-butyl N-(5-methanesulfonyl-1-methyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B13463573
M. Wt: 275.33 g/mol
InChI Key: FIACGDZIJGGHRO-UHFFFAOYSA-N
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Description

tert-butyl N-(5-methanesulfonyl-1-methyl-1H-pyrazol-3-yl)carbamate: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-methanesulfonyl-1-methyl-1H-pyrazol-3-yl)carbamate typically involves multiple steps starting from commercially available precursors. One common route involves the reaction of 1-methyl-1H-pyrazole with methanesulfonyl chloride to introduce the methanesulfonyl group. This is followed by the reaction with tert-butyl chloroformate to form the carbamate group. The reactions are usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(5-methanesulfonyl-1-methyl-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(5-methanesulfonyl-1-methyl-1H-pyrazol-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its interactions with various biological targets, including enzymes and receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is being studied for its role in the development of new drugs, particularly as an inhibitor of specific enzymes involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-methanesulfonyl-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-(5-methanesulfonyl-1-methyl-1H-pyrazol-3-yl)carbamate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and therapeutic agents .

Properties

Molecular Formula

C10H17N3O4S

Molecular Weight

275.33 g/mol

IUPAC Name

tert-butyl N-(1-methyl-5-methylsulfonylpyrazol-3-yl)carbamate

InChI

InChI=1S/C10H17N3O4S/c1-10(2,3)17-9(14)11-7-6-8(13(4)12-7)18(5,15)16/h6H,1-5H3,(H,11,12,14)

InChI Key

FIACGDZIJGGHRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C(=C1)S(=O)(=O)C)C

Origin of Product

United States

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